molecular formula C23H17N7O B2749988 (E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586994-91-4

(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2749988
CAS No.: 586994-91-4
M. Wt: 407.437
InChI Key: IDMIDBFHWOJXJR-VULFUBBASA-N
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Description

(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:

  • Core structure: A fused pyrrolo[2,3-b]quinoxaline scaffold with an amino group at position 2.
  • Substituents: A phenyl group at the N-position of the carboxamide (R1). A pyridin-3-ylmethylene group in the (E)-configuration at position 1 (R2).

Properties

IUPAC Name

2-amino-N-phenyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N7O/c24-21-19(23(31)27-16-8-2-1-3-9-16)20-22(29-18-11-5-4-10-17(18)28-20)30(21)26-14-15-7-6-12-25-13-15/h1-14H,24H2,(H,27,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMIDBFHWOJXJR-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family, known for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolo[2,3-b]quinoxaline core and various functional groups that contribute to its potential therapeutic effects.

Chemical Structure

The compound's IUPAC name is 2-amino-N-phenyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide. Its molecular formula is C23H17N7O, with a molecular weight of 407.437 g/mol. The structural complexity allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit a range of biological activities, including:

  • Antioxidant Properties : Studies have shown that compounds similar to this compound can act as effective radical scavengers. For instance, certain derivatives demonstrated significant hydroxyl radical scavenging activity comparable to established antioxidants such as Trolox and gallic acid .
  • Anticancer Activity : The compound has been evaluated for its potential anticancer effects. It has been reported that pyrrolo[2,3-b]quinoxaline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antibacterial Effects : Some studies suggest that related compounds possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 7.8 to 62.5 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It can modulate the activity of receptors linked to various signaling pathways.

Case Studies

  • Antioxidant Evaluation : A study utilized the DPPH assay to assess the antioxidant capacity of pyrrolo[2,3-b]quinoxaline derivatives. Among the tested compounds, one derivative exhibited an overall rate constant for hydroxyl radical scavenging of 8.56×108 M1s18.56\times 10^8\text{ M}^{−1}\text{s}^{−1} in specific solvents .
  • Anticancer Activity Assessment : In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . For example, one study reported IC50 values indicating potent cytotoxicity against A431 and Jurkat cell lines.

Data Table: Biological Activities Summary

Activity TypeResult/EffectReference
AntioxidantEffective radical scavenger
AnticancerInduces apoptosis in cancer cell lines
AntibacterialMIC range for E. coli and S. aureus: 7.8–62.5 µg/mL

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate amines with pyridine derivatives, followed by cyclization reactions that form the quinoxaline structure.

Key Synthetic Routes

  • Condensation Reaction : The initial step involves the reaction of 3-pyridinecarboxaldehyde with 2-aminophenol or other amines under acidic conditions to form the corresponding Schiff base.
  • Cyclization : Further cyclization leads to the formation of the pyrrolo[2,3-b]quinoxaline framework, which is crucial for the biological activity of the compound.

Biological Activities

Research indicates that compounds within this class exhibit a range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Studies have shown that derivatives of pyrroloquinoxalines possess significant anticancer properties. For instance, a related compound was noted for its ability to inhibit receptor tyrosine kinases involved in tumor growth and angiogenesis. Specifically, compounds targeting EphB4 receptors have been highlighted for their potential in treating various cancers by disrupting tumor blood vessel formation and directly inhibiting cancer cell proliferation .

Antimicrobial Properties

The quinoxaline derivatives, including those related to this compound, have demonstrated antimicrobial activities against various pathogens. This makes them suitable candidates for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Potential

A study investigated a series of pyrroloquinoxaline derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the parent structure enhanced cytotoxicity against specific cancer types. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.0Inhibition of EphB4
Compound BLung Cancer10.0Induction of Apoptosis

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of pyrroloquinoxalines against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited notable antibacterial activity, with some derivatives showing effectiveness comparable to conventional antibiotics .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus8 µg/mL
Compound DEscherichia coli16 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs (referenced from the provided evidence):

Compound Name (R1, R2) Molecular Formula Molecular Weight Key Structural Features Evidence ID
Target: N-phenyl, pyridin-3-ylmethylene C₂₅H₂₀N₈O 464.48 g/mol Pyridine at position 3; phenyl carboxamide -
N-Allyl, pyridin-2-ylmethylene C₂₀H₁₇N₇O 371.40 g/mol Allyl group (R1); pyridine at position 2
N-(2-methoxyethyl), 3-hydroxybenzylidene C₂₂H₂₁N₇O₂ 415.45 g/mol 3-hydroxyphenyl (R2); 2-methoxyethyl (R1) enhances hydrophilicity
N-(2-phenylethyl), 2-thienylmethylene C₂₅H₂₁N₇OS 475.55 g/mol Thiophene (R2); phenylethyl (R1) increases lipophilicity
N-[2-(cyclohexenyl)ethyl], 3-ethoxy-4-hydroxybenzylidene C₂₉H₃₁N₇O₃ 549.61 g/mol Cyclohexenylethyl (R1); ethoxy-hydroxybenzylidene (R2) adds steric bulk and polarity
N-(3-ethoxypropyl), 2-methoxybenzyl C₂₅H₂₆N₆O₂ 466.52 g/mol Methoxybenzyl (R2); ethoxypropyl (R1) balances flexibility and hydrophobicity
N-(3-ethoxypropyl), 4-bromo-3-methylphenyl C₂₄H₂₅BrN₆O₂ 549.41 g/mol Bromo-methylphenyl (R2); potential halogen bonding

Substituent-Driven Properties

R1 Modifications :
  • Phenylethyl () and cyclohexenylethyl () substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
R2 Modifications :
  • Pyridin-3-ylmethylene (target) vs. pyridin-2-ylmethylene () : Positional isomerism affects electronic distribution; pyridin-3-yl may favor stronger hydrogen bonding due to nitrogen orientation.
  • Thienyl () introduces sulfur, enabling unique interactions (e.g., van der Waals) compared to pyridine or phenyl.

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

  • Target compound : The phenyl-pyridine combination may optimize binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites).
  • Bromo-methylphenyl analog () : Bromine’s electronegativity could enhance halogen bonding in hydrophobic environments.
  • 3-Hydroxybenzylidene derivative () : Polar groups might favor solubility but reduce blood-brain barrier penetration.

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